molecular formula C18H19N3OS B2839512 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 2034327-38-1

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Cat. No. B2839512
CAS RN: 2034327-38-1
M. Wt: 325.43
InChI Key: GOTZWWQEXNCNCJ-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of pyrazole and is known for its unique properties that make it suitable for various applications.

Scientific Research Applications

Heterocyclic Synthesis and Mechanistic Insights

  • An innovative reaction involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea demonstrates ANRORC rearrangement and N-formylation, contributing to the synthesis of complex heterocycles (Ledenyova et al., 2018).
  • The reactivity of benzo[b]thiophen-2-yl-hydrazonoesters toward various nitrogen nucleophiles yields a diverse range of heterocyclic compounds, showcasing the versatility of thiophene derivatives in synthesizing novel pyrazole and pyrazolopyrimidine derivatives (Mohareb et al., 2004).

Crystal Structure and Molecular Analysis

  • The crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been determined, highlighting the importance of N-H⋯O and C-H⋯O hydrogen bond interactions in stabilizing the molecular structure, which is vital for designing compounds with desired physical and chemical properties (Prabhuswamy et al., 2016).

Biological Activities and Potential Applications

  • A green synthesis approach for thiophenyl pyrazoles and isoxazoles has been explored, resulting in compounds exhibiting significant antibacterial and antifungal activities. This underscores the potential of thiophene derivatives in developing new antimicrobial agents (Sowmya et al., 2018).
  • The synthesis and evaluation of pyrazolopyridines for their antioxidant, antitumor, and antimicrobial activities reveal the therapeutic potential of pyrazoline derivatives, highlighting the importance of structural modification in enhancing biological efficacy (El‐Borai et al., 2013).

properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-13-17(15-6-4-3-5-7-15)14(2)21(20-13)10-9-19-18(22)16-8-11-23-12-16/h3-8,11-12H,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTZWWQEXNCNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CSC=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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